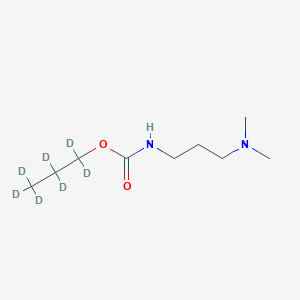
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid
Descripción general
Descripción
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (1-DMCP) is an important organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. It has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has been used in a variety of scientific research areas, including drug development, medicinal chemistry, and biochemistry. It has been found to be useful in the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of a variety of other compounds, such as peptides, hormones, and vitamins. Additionally, 1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has been found to be useful in the study of enzyme kinetics and enzyme inhibition.
Mecanismo De Acción
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate, an important nutrient for cell growth and development. 1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid binds to the active site of DHFR, blocking the enzyme from performing its normal function. This leads to a decrease in the production of folate, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to reduce inflammation, increase glucose uptake, and inhibit the growth of cancer cells. It has also been found to have an effect on the metabolism of fatty acids and cholesterol, as well as the synthesis of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be seen quickly. Additionally, it is non-toxic and does not have any known side effects. However, 1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is not very stable, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has a variety of potential future applications. It could be used to develop new drugs, as well as to study the mechanisms of action of existing drugs. Additionally, it could be used to study the effects of folate on cell growth and development, as well as to develop new methods for the synthesis of folate. Additionally, 1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid could be used to study the effects of DHFR inhibitors on various metabolic pathways, as well as to develop new methods for the synthesis of DHFR inhibitors. Finally, 1-Dimethylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid could be used to study the effects of other inhibitors on various biochemical and physiological processes.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)9(14)6-12-5-7(10(15)16)3-4-8(12)13/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALAFGIADPYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)





![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)



![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
